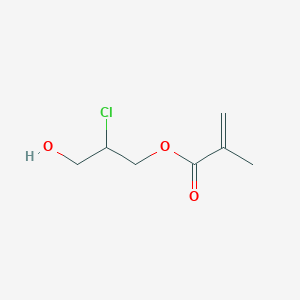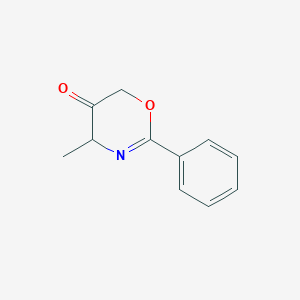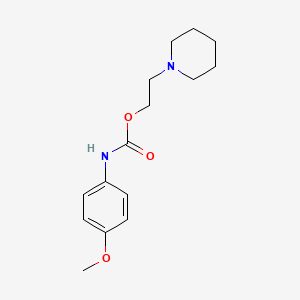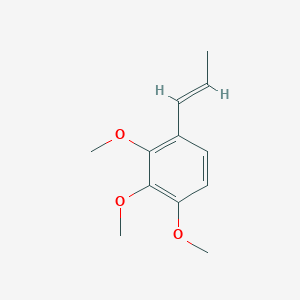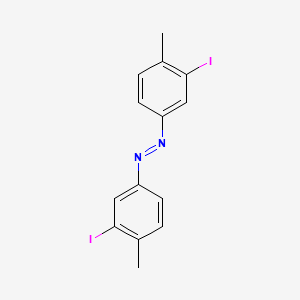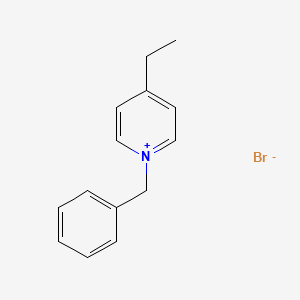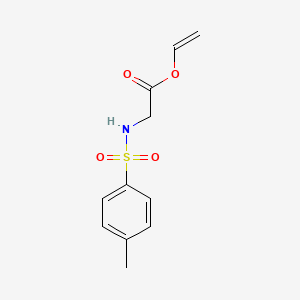
N-Tosylglycine vinyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Tosylglycine vinyl ester is a chemical compound that combines the structural features of N-tosylglycine and vinyl ester. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including polymer science and medicinal chemistry. The presence of the tosyl group (p-toluenesulfonyl) and the vinyl ester moiety imparts unique reactivity and properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Tosylglycine vinyl ester typically involves the esterification of N-tosylglycine with vinyl alcohol or its derivatives. One common method includes the reaction of N-tosylglycine with vinyl acetate in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-Tosylglycine vinyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield N-tosylglycine and vinyl alcohol.
Substitution Reactions: The vinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Polymerization: The vinyl ester moiety can undergo polymerization reactions, forming polymers with unique properties.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are commonly used in polymerization reactions.
Major Products:
Hydrolysis: N-tosylglycine and vinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Polymerization: Polymers with vinyl ester backbones.
Scientific Research Applications
N-Tosylglycine vinyl ester has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-Tosylglycine vinyl ester involves its reactivity towards nucleophiles and its ability to undergo polymerization. The tosyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The vinyl ester moiety can participate in radical polymerization, leading to the formation of polymeric materials with unique properties .
Comparison with Similar Compounds
Vinyl Acetate: A simple vinyl ester used in polymer production.
N-Tosylglycine: The parent compound without the vinyl ester moiety.
Vinyl Laurate: Another vinyl ester with a longer alkyl chain.
Uniqueness: N-Tosylglycine vinyl ester is unique due to the presence of both the tosyl and vinyl ester groups, which impart distinct reactivity and properties. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industry .
Properties
CAS No. |
77109-88-7 |
|---|---|
Molecular Formula |
C11H13NO4S |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
ethenyl 2-[(4-methylphenyl)sulfonylamino]acetate |
InChI |
InChI=1S/C11H13NO4S/c1-3-16-11(13)8-12-17(14,15)10-6-4-9(2)5-7-10/h3-7,12H,1,8H2,2H3 |
InChI Key |
RLMWKJIKTDUESE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)OC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-Bis[(propan-2-yl)sulfanyl]-2H-1,3-dithiol-2-one](/img/structure/B14431121.png)
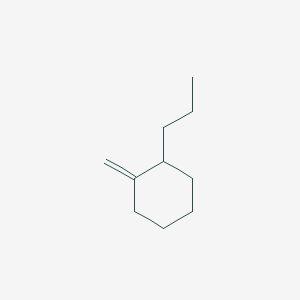
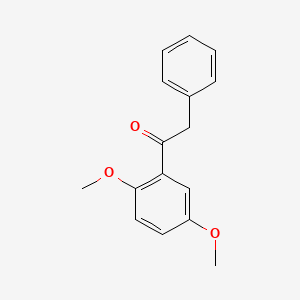
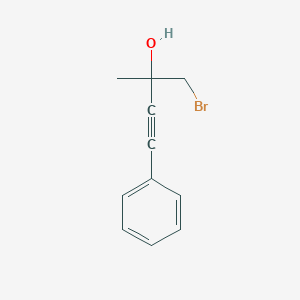
![5-Acetyl-1,3-bis[(oxiran-2-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14431138.png)
![1-Bromo-4-[(undec-10-en-1-yl)oxy]benzene](/img/structure/B14431144.png)
